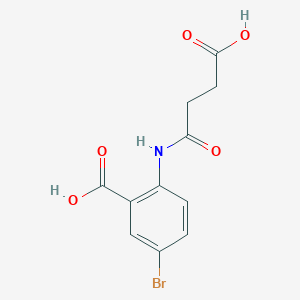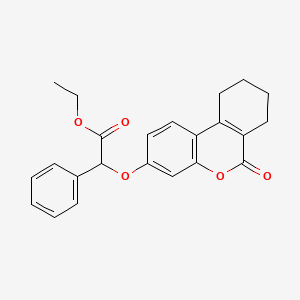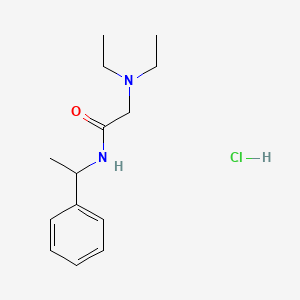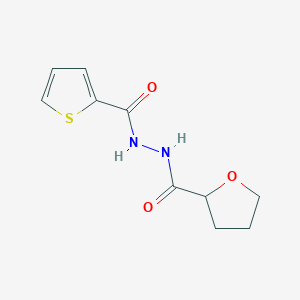![molecular formula C19H21NO6 B5244174 methyl 4-methyl-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B5244174.png)
methyl 4-methyl-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-methyl-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate is a useful research compound. Its molecular formula is C19H21NO6 and its molecular weight is 359.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.13688739 g/mol and the complexity rating of the compound is 471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Methyl 4-methyl-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate is a derivative of methyl 3,4,5-trimethoxybenzoate . Methyl 3,4,5-trimethoxybenzoate derivatives are closely related to gallic acid and methyl gallates, which are naturally occurring secondary metabolites found in plants . These compounds possess remarkable biological activities including antimicrobial , anti-inflammatory , and anticancer properties. They are primarily known for their antioxidant and free radical scavenging properties .
Mode of Action
Based on its structural similarity to methyl 3,4,5-trimethoxybenzoate, it can be inferred that it may interact with its targets through weak c–h···π interactions . These interactions could potentially lead to changes in the structure and function of the target molecules, thereby exerting its biological effects.
Biochemical Pathways
Given its antioxidant and free radical scavenging properties, it can be speculated that it may play a role in protecting tissues and key metabolisms against reactive oxygen species . These reactive oxygen species can cause significant damage to cell structures through the degradation of key biomolecules including DNA, lipids, enzymes, and proteins . This type of damage has been linked to degenerative diseases such as aging, cancer, Alzheimer’s, and diabetes .
Result of Action
Based on its structural similarity to methyl 3,4,5-trimethoxybenzoate, it can be inferred that it may have antimicrobial, anti-inflammatory, and anticancer properties . Additionally, its antioxidant and free radical scavenging properties suggest that it may protect cell structures from damage caused by reactive oxygen species .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not well-documented. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action. For instance, the compound’s melting point is reported to be 82-84 °C , suggesting that it may be stable at room temperature but could degrade at higher temperatures.
Propriétés
IUPAC Name |
methyl 4-methyl-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6/c1-11-6-7-12(19(22)26-5)8-14(11)20-18(21)13-9-15(23-2)17(25-4)16(10-13)24-3/h6-10H,1-5H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKODUIJVFUQLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4H-1,2,4-triazol-3-ylsulfanyl)-1-[2,2,4-trimethyl-4-(3-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B5244091.png)
![2-phenoxy-N-[1-(propan-2-yl)piperidin-4-yl]acetamide](/img/structure/B5244103.png)
![4-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B5244106.png)

![2-[N-(3,5-DIMETHYLPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]-N-(2-METHOXYETHYL)ACETAMIDE](/img/structure/B5244108.png)
![2-(4-{(E)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetamide](/img/structure/B5244135.png)
![4-[5-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5244141.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-3,5-dimethoxyaniline](/img/structure/B5244142.png)
![2-[(4-chlorobenzyl)thio]-N-{2-methyl-4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B5244158.png)

![N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]-4-(propan-2-yl)benzamide](/img/structure/B5244171.png)
![5-{[(2-benzyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5244176.png)


